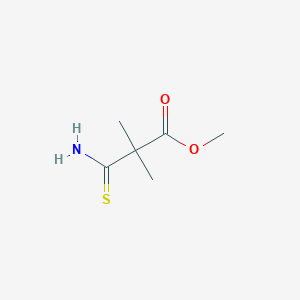

Methyl 2-carbamothioyl-2,2-dimethylacetate

Description

Methyl 2-carbamothioyl-2,2-dimethylacetate is a methyl ester derivative featuring a carbamothioyl (NH2C(S)-) group attached to a 2,2-dimethylacetate backbone. The compound is structurally characterized by a central carbonyl group flanked by two methyl groups and a carbamothioyl substituent, with the ester group completing the molecular framework.

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,4(7)10)5(8)9-3/h1-3H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIPUIVPAYBEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=S)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114019-01-1 | |

| Record name | methyl 2-carbamothioyl-2,2-dimethylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-carbamothioyl-2,2-dimethylacetate involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylacetoacetate with thiourea in the presence of a base . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamothioyl-2,2-dimethylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thioether derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thioethers .

Scientific Research Applications

Methyl 2-carbamothioyl-2,2-dimethylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-carbamothioyl-2,2-dimethylacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The thiocarbonyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula (inferred): C₇H₁₁NO₂S

- Molecular weight (calculated): 173.23 g/mol

- Functional groups: Carbamothioyl, ester, and geminal dimethyl groups.

The absence of extensive literature or patent data (as noted in ) indicates that this compound may primarily serve niche applications in pharmaceutical or agrochemical synthesis, where its carbamothioyl group could participate in thiol-mediated reactions or act as a precursor for heterocyclic systems.

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-carbamothioyl-2,2-dimethylacetate, we compare its properties and applications with those of analogous esters and substituted acetates.

Substituent-Based Comparison

The table below highlights differences in substituents, physical properties, and applications:

Key Findings

Functional Group Influence: Carbamothioyl vs. Bromo/Cyano: The carbamothioyl group enhances nucleophilic reactivity compared to bromo (electrophilic) or cyano (electron-withdrawing) substituents. This makes the compound suitable for thioamide formation or metal chelation . Methylthio vs. Carbamothioyl: Methyl 2-(methylthio)acetate () is simpler and less reactive, often used in flavor synthesis, whereas the carbamothioyl derivative’s NH₂ group enables hydrogen bonding and peptide-like interactions.

Physical Properties: The bromo analog () exhibits a higher density (1.399 g/mL) and defined boiling point (145.8°C), likely due to stronger intermolecular forces from the bromine atom. tert-Butyl 2-cyano-2,2-dimethylacetate () has a lower molecular weight (169.22 g/mol) but lacks solubility data, highlighting the trade-off between steric bulk (tert-butyl) and polarity (cyano).

Applications: Methyl 2-bromo-2-methylpropanoate: Widely used as an alkylating agent in polymer chemistry and drug synthesis . tert-Butyl 2-cyano-2,2-dimethylacetate: A key building block in peptide coupling and nitrile transformations . this compound: Likely employed in thioamide or thiourea synthesis, though specific applications require further research .

Biological Activity

Methyl 2-carbamothioyl-2,2-dimethylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamothioyl derivatives, which have been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a carbamothioyl group attached to a dimethylacetate moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has shown that carbamothioyl derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against a range of bacterial strains. The antimicrobial activity of this compound can be summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines. This compound may exhibit similar properties by modulating inflammatory pathways. In a study assessing the anti-inflammatory effects of carbamothioyl derivatives, it was found that these compounds significantly reduced the levels of TNF-α and IL-6 in activated macrophages.

Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT-116 (Colon Cancer) | 30 |

| HeLa (Cervical Cancer) | 28 |

These results indicate a promising anticancer profile for this compound.

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane fluidity and function.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound may trigger apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of carbamothioyl derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections showed significant improvement when treated with a related carbamothioyl derivative, suggesting potential applications for this compound in treating resistant infections.

- Cancer Treatment Trials : Clinical trials examining the use of carbamothioyl compounds in combination therapies for cancer patients have reported enhanced therapeutic outcomes when combined with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.